Tributyltin isocyanate (CAS 681-99-2) is a specialized organotin pseudohalide utilized primarily as a chemoselective isocyanate transfer agent, a synergistic catalyst in polyurethane curing, and a thermal stabilizer for halogenated polymers. As a colorless liquid with a boiling point of 297 °C and a density of 1.203 g/mL, it integrates readily into organic solvent-based manufacturing workflows . In procurement and material selection, this compound is distinguished from standard tin halides (e.g., tributyltin chloride) by its reactive isocyanate ligand, which enables distinct transmetalation pathways and synergistic coordination with amine catalysts[1].
Substituting tributyltin isocyanate with generic silicon analogs or standard tin catalysts fundamentally alters reaction pathways and process kinetics. For instance, replacing it with trimethylsilyl isocyanate (TMS-NCO) in Grignard reactions shifts the mechanism from quantitative tin-nitrogen bond cleavage (transmetalation) to nucleophilic addition, resulting in unwanted primary amides instead of the targeted organotin derivatives[1]. Furthermore, in polyurethane formulation, standard single-component tin catalysts like dibutyltin dilaurate lack the specific coordination geometry required to form the highly active synergistic catalytic complexes with tertiary amines that tributyltin isocyanate provides, leading to suboptimal gel-time control [2].
When reacted with Grignard reagents such as phenylmagnesium bromide, tributyltin isocyanate undergoes exclusive tin-nitrogen bond cleavage to yield tributylphenyltin. In direct contrast, the silicon analog trimethylsilyl isocyanate (TMS-NCO) undergoes nucleophilic addition at the isocyanate carbon, generating homologous primary amides [1].
| Evidence Dimension | Reaction pathway with Grignard reagents |
| Target Compound Data | 100% transmetalation (Sn-N cleavage) to yield organotin derivatives |
| Comparator Or Baseline | TMS-NCO yields 0% transmetalation, driving primary amide formation |
| Quantified Difference | Complete mechanistic divergence between Sn-N cleavage and nucleophilic addition |
| Conditions | Reaction with phenylmagnesium bromide in standard organic solvents |
Essential for buyers designing organotin synthesis routes where silicon analogs would result in unwanted amide byproducts.
In the polyaddition of 2,4-tolylene diisocyanate (TDI) with macrodiols, tributyltin isocyanate demonstrates a pronounced synergistic effect when combined with triethylenediamine. This specific 1:1 catalytic complex significantly accelerates the reaction rate compared to baseline un-synergized tin catalysts, altering the kinetic profile of the polyurethane curing process[1].
| Evidence Dimension | Catalytic synergy in TDI-macrodiol polyaddition |
| Target Compound Data | Forms a highly active 1:1 synergistic complex with triethylenediamine |
| Comparator Or Baseline | Standard un-synergized tin catalysts lack this specific amine-coordination synergy |
| Quantified Difference | Measurable kinetic acceleration and altered isokinetic dependence compared to single-component baselines |
| Conditions | 2,4-tolylene diisocyanate and macrodiol polyaddition at varying temperatures |
Enables formulators to achieve rapid curing or lower-temperature processing in specialized polyurethane systems requiring precise gel-time control.
Tributyltin isocyanate acts as an effective thermal stabilizer for PVC when used in synergistic mixtures with organic phosphites. In comparative degradation studies at 180 °C, the stabilizing activity of trialkyltin isocyanates against dehydrochlorination and crosslinking follows the order: triphenyltin isocyanate > tributyltin isocyanate > triethyltin isocyanate[1].
| Evidence Dimension | Stabilization activity against PVC dehydrochlorination |
| Target Compound Data | Intermediate-to-high stabilization synergy with organic phosphites |
| Comparator Or Baseline | Triethyltin isocyanate (Et3SnNCO) exhibits lower stabilization activity |
| Quantified Difference | Bu3SnNCO outperforms Et3SnNCO in delaying crosslinking and dehydrochlorination |
| Conditions | PVC degradation in evacuated ampoules at 180 °C |
Guides material selection for PVC stabilization, allowing buyers to balance the aliphatic chain mobility of the butyl groups against the performance of rigid analogs.
Tributyltin isocyanate is deployed in specific polyurethane formulations where standard tin catalysts fail to provide adequate reaction rates. By forming a synergistic complex with tertiary amines like triethylenediamine, it provides precise gel-time control in the polyaddition of 2,4-tolylene diisocyanate with macrodiols [1].
In synthetic workflows requiring the functionalization of the tin center, this compound is utilized as a chemoselective precursor. Unlike silicon isocyanates, it reacts with Grignard reagents via Sn-N bond cleavage, allowing the quantitative synthesis of mixed organotin compounds without amide byproduct contamination [2].
Formulators utilize tributyltin isocyanate in combination with organic phosphites to create synergistic stabilizer packages for polyvinyl chloride. This application leverages its specific reactivity to inhibit dehydrochlorination and crosslinking during thermal processing at temperatures up to 180 °C, outperforming shorter-chain aliphatic tin isocyanates [3].
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